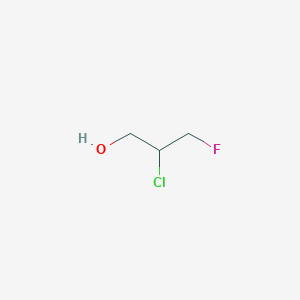
2-Chloro-3-fluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoropropan-1-ol is an organic compound with the molecular formula C₃H₆ClFO It is a halogenated alcohol, characterized by the presence of both chlorine and fluorine atoms attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-3-fluoropropan-1-ol can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of chlorine and fluorine atoms to the propanol backbone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-chloro-3-fluoropropanoic acid.
Reduction: Production of 2-chloro-3-fluoropropanol or 3-fluoropropanol.
Substitution: Generation of various substituted propanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-fluoropropan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-3-fluoropropan-1-ol involves its interaction with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its biological and chemical effects .
Comparaison Avec Des Composés Similaires
3-Fluoropropan-1-ol: Similar structure but lacks the chlorine atom.
2-Chloropropan-1-ol: Contains chlorine but no fluorine.
3-Chloropropan-1-ol: Chlorine is attached to the third carbon instead of the second.
Uniqueness: 2-Chloro-3-fluoropropan-1-ol is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation can enhance its utility in various synthetic and research applications .
Propriétés
Numéro CAS |
26438-87-9 |
|---|---|
Formule moléculaire |
C3H6ClFO |
Poids moléculaire |
112.53 g/mol |
Nom IUPAC |
2-chloro-3-fluoropropan-1-ol |
InChI |
InChI=1S/C3H6ClFO/c4-3(1-5)2-6/h3,6H,1-2H2 |
Clé InChI |
LTCGVFYSBYYWLO-UHFFFAOYSA-N |
SMILES canonique |
C(C(CF)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)

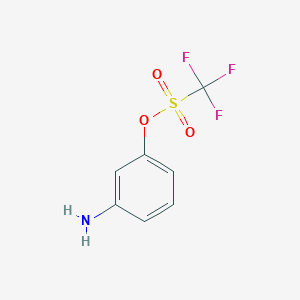

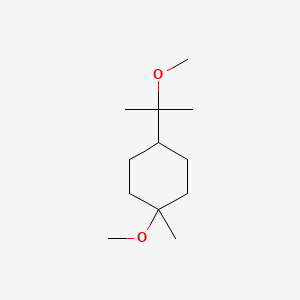
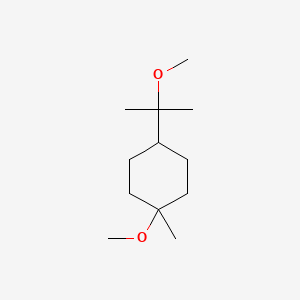
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
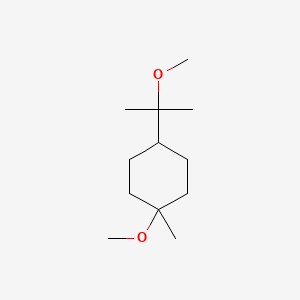
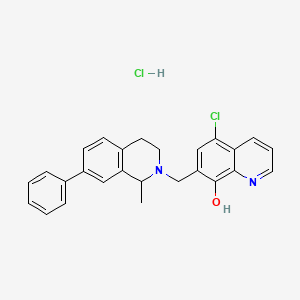
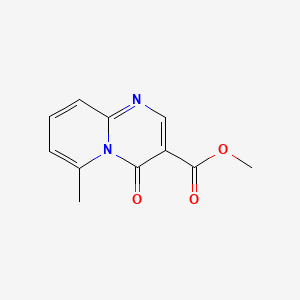
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
